molecular formula C15H10Cl3N3S B296749 3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole

3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole

Cat. No. B296749
M. Wt: 370.7 g/mol
InChI Key: RMJPHTMEAKMICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives that are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also has antioxidant properties and can scavenge free radicals. Moreover, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole in lab experiments is its diverse biological activities. This compound can be used to study various diseases and conditions, including Alzheimer's disease, Parkinson's disease, and cancer. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for the research on 3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole. One of the directions is to further investigate its potential therapeutic applications, especially in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its toxicity and safety profile in more detail. Moreover, it would be interesting to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. It has diverse biological activities and can be used to study various diseases and conditions. However, its toxicity and safety profile need to be studied in more detail. Further research is needed to explore its potential as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole can be achieved through various methods. One of the commonly used methods is the reaction of 2,4-dichlorobenzonitrile with thiosemicarbazide in the presence of sodium hydroxide. This reaction leads to the formation of 2-(2,4-dichlorophenyl)-N'-(2-chlorobenzylidene) hydrazinecarbothioamide, which is then cyclized with sodium ethoxide to yield 3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole.

Scientific Research Applications

3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, antitumor, anti-inflammatory, and anticonvulsant activities. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H10Cl3N3S

Molecular Weight

370.7 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C15H10Cl3N3S/c16-10-5-6-11(13(18)7-10)14-19-15(21-20-14)22-8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,19,20,21)

InChI Key

RMJPHTMEAKMICW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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